molecular formula C18H14ClNO4S2 B2361195 (Z)-2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 892633-98-6

(Z)-2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No. B2361195
CAS RN: 892633-98-6
M. Wt: 407.88
InChI Key: AQEYESZBGLCPIU-DHDCSXOGSA-N
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Description

This compound belongs to the class of organic compounds known as chlorobenzenes . It’s a complex chemical compound with diverse applications in scientific research. Its unique structure offers potential in drug development, material science, and catalysis.


Synthesis Analysis

Several 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives were synthesized . Variation in the functional group at the C-terminal of the thiazolidinone led to a set of compounds bearing an amide moiety .


Molecular Structure Analysis

The molecular formula of the compound is C18H14Cl2O3 . The crystal structure is monoclinic, P21/n (no. 14), with dimensions a = 10.3048 (6) Å, b = 8.9620 (5) Å, c = 18.0909 (10) Å, β = 93.046 (6)°, V = 1668.36 (16) Å3, Z = 4 .


Chemical Reactions Analysis

These thiazolidinone compounds containing furan moiety exhibit moderate to strong antiproliferative activity in a cell cycle stage-dependent and dose-dependent manner in two different human leukemia cell lines .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 393.9 g/mol . The compound has a XLogP3-AA value of 3.9, indicating its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound has five rotatable bonds .

Scientific Research Applications

Anticancer Applications

A series of novel thioxothiazolidin-4-one derivatives, including compounds related to the mentioned chemical structure, have been synthesized and tested for their anticancer and antiangiogenic effects. These compounds exhibited significant reduction in tumor volume and cell number in a mouse model, indicating potential as candidates for anticancer therapy due to their ability to inhibit tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010). Furthermore, derivatives of the compound have shown moderate to strong antiproliferative activity against human leukemia cell lines, suggesting a dependence on the structural moieties for their anticancer properties (Chandrappa et al., 2009).

Antimicrobial and Antifungal Activity

Novel compounds of this chemical framework have been evaluated for their in vitro antibacterial and antifungal activities. Certain derivatives demonstrated variable and modest activities against strains like Escherichia coli, Staphylococcus aureus, and Candida albicans, highlighting their potential use in developing antimicrobial agents (B'Bhatt & Sharma, 2017).

Luminescence Sensing and Pesticide Removal

In a distinct application area, derivatives of this chemical structure have been incorporated into metal-organic frameworks (MOFs) exhibiting luminescence sensing capabilities for environmental contaminants like Hg(II), Cu(II), and Cr(VI), and efficient removal of pesticides from solutions. This suggests their utility in environmental monitoring and remediation processes (Zhao et al., 2017).

Mechanism of Action

CDK/cyclin complexes are involved in the DNA repair when they are presented in the inhibition state in response to DNA damage .

properties

IUPAC Name

2-[(5Z)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4S2/c1-2-13(17(22)23)20-16(21)15(26-18(20)25)9-12-7-8-14(24-12)10-3-5-11(19)6-4-10/h3-9,13H,2H2,1H3,(H,22,23)/b15-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEYESZBGLCPIU-DHDCSXOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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